molecular formula C18H17N3O12S4 B14641279 6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid CAS No. 52371-97-8

6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid

Cat. No.: B14641279
CAS No.: 52371-97-8
M. Wt: 595.6 g/mol
InChI Key: UICXRGMIUUBVMW-UHFFFAOYSA-N
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Description

6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to form stable, intense colors. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid typically involves a multi-step process:

    Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing a sulpho group to form the azo compound.

    Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulpho groups, enhancing its solubility and color properties.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can occur, breaking the -N=N- bond and forming amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and acidic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in this process, allowing the compound to interact with different molecular targets. The sulpho groups enhance the solubility and stability of the compound, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
  • 6-Amino-5-hydroxynaphthalene-1-sulphonic acid

Uniqueness

6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and color properties. Its ability to form stable complexes and undergo various chemical reactions makes it highly versatile in scientific and industrial applications.

Properties

CAS No.

52371-97-8

Molecular Formula

C18H17N3O12S4

Molecular Weight

595.6 g/mol

IUPAC Name

6-amino-5-[[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C18H17N3O12S4/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

UICXRGMIUUBVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N)C(=C1)S(=O)(=O)O

Origin of Product

United States

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